4-Chloro-3-ethyl-5-methylbenzaldehyde
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Overview
Description
4-Chloro-3-ethyl-5-methylbenzaldehyde is an organic compound with the molecular formula C10H11ClO. It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, an ethyl group, and a methyl group attached to the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-ethyl-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene derivatives are acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve refluxing the reactants in an inert solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethyl-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 4-Chloro-3-ethyl-5-methylbenzoic acid.
Reduction: 4-Chloro-3-ethyl-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-ethyl-5-methylbenzaldehyde is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethyl-5-methylbenzaldehyde involves its reactivity as an aldehyde. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The presence of the chlorine atom and alkyl groups can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylbenzaldehyde: Similar structure but lacks the ethyl group.
4-Chloro-3-ethylbenzaldehyde: Similar structure but lacks the methyl group.
4-Chloro-5-methylbenzaldehyde: Similar structure but lacks the ethyl group.
Uniqueness
4-Chloro-3-ethyl-5-methylbenzaldehyde is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and applications. The presence of both ethyl and methyl groups, along with the chlorine atom, provides distinct steric and electronic effects that differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H11ClO |
---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
4-chloro-3-ethyl-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H11ClO/c1-3-9-5-8(6-12)4-7(2)10(9)11/h4-6H,3H2,1-2H3 |
InChI Key |
OCGIGKWVLNIVRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C=O)C)Cl |
Origin of Product |
United States |
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